3-Chloro-6-fluoro-2-methoxyphenylboronic acid
Overview
Description
3-Chloro-6-fluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO3. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring makes this compound unique and valuable for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-fluoro-2-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-6-fluoro-2-methoxyphenyl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Biaryl or Styrene Derivatives: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-6-fluoro-2-methoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness: 3-Chloro-6-fluoro-2-methoxyphenylboronic acid is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
(3-chloro-6-fluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZHGYCOMLKKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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